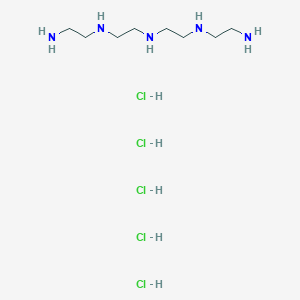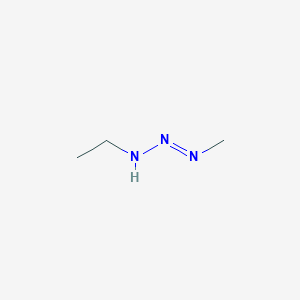![molecular formula C9H16N2 B046681 1,8-Diazabicyclo[5.4.0]undec-7-ene CAS No. 6674-22-2](/img/structure/B46681.png)
1,8-Diazabicyclo[5.4.0]undec-7-ene
Overview
Description
1,8-Diazabicyclo[5.4.0]undec-7-ene is a chemical compound belonging to the class of amidine compounds. It is widely used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . This compound is known for its strong basicity and is often utilized in various chemical reactions due to its unique properties.
Mechanism of Action
1,8-Diazabicyclo[5.4.0]undec-7-ene, also known as 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine or more commonly DBU, is a chemical compound that belongs to the class of amidine compounds .
Target of Action
DBU primarily targets azides, specifically aromatic and sulfonyl azides . It acts as a catalyst in the reduction of azides to amines under metal-free conditions .
Mode of Action
DBU interacts with its targets through a process of reduction. This transformation features good functional group tolerance and high chemo-selectivity .
Biochemical Pathways
The primary biochemical pathway affected by DBU is the reduction of azides to amines . This process is significant in organic synthesis, where the transformation of azides to amines is a common and important reaction .
Pharmacokinetics
It’s worth noting that dbu is a strong base and is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . These properties may influence its pharmacokinetic behavior.
Result of Action
The result of DBU’s action is the formation of amines from azides . Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields .
Action Environment
The action of DBU can be influenced by environmental factors. For instance, DBU is used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This suggests that the presence of carbon dioxide in the environment could potentially influence the action of DBU. Additionally, DBU is used in the separation of fullerenes in conjunction with trimethylbenzene . This indicates that the presence of other chemicals in the environment can also influence the action of DBU.
Biochemical Analysis
Biochemical Properties
1,8-Diazabicyclo[5.4.0]undec-7-ene is reported to be involved in the reduction of azides to amines under metal-free conditions . This transformation features good functional group tolerance and high chemo-selectivity . In this reduction, functional groups such as alkynes, halides, ethers, esters, and cyano groups are not affected .
Cellular Effects
It is known to be used as a catalyst in various organic reactions , which could potentially influence cellular processes if these reactions occur within a biological context.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a catalyst in organic reactions . As a base, protonation occurs at the imine nitrogen . Lewis acids also attach to the same nitrogen . These properties recommend this compound for use as a catalyst, for example, in the reduction of azides to amines .
Temporal Effects in Laboratory Settings
It is known to be used as a catalyst in various organic reactions , which could potentially have temporal effects depending on the duration and conditions of the reaction.
Metabolic Pathways
It is known to be used as a catalyst in various organic reactions , which could potentially involve metabolic pathways if these reactions occur within a biological context.
Preparation Methods
1,8-Diazabicyclo[5.4.0]undec-7-ene can be synthesized through several methods. One common synthetic route involves the reaction of caprolactam and acrylonitrile through an addition reaction, followed by hydrogenation and cyclization . The reaction conditions typically involve the use of tert-butyl alcohol or tertiary amyl alcohol as solvents and sodium hydroxide as a catalyst. The process begins at a temperature of 10-15°C and proceeds through a series of steps to yield the final product .
Chemical Reactions Analysis
1,8-Diazabicyclo[5.4.0]undec-7-ene undergoes various types of chemical reactions, including:
Elimination Reactions: It is commonly used as a base in dehydrohalogenation reactions to form olefins.
Esterification: It acts as a catalyst for the esterification of carboxylic acids with dimethyl carbonate.
Cyclization: It promotes intramolecular cyclization reactions, often used in the synthesis of complex organic molecules.
Condensation Reactions: It is used in condensation reactions such as the Knovenegal condensation.
Common reagents and conditions used in these reactions include dimethyl carbonate, carboxylic acids, and various organic solvents. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1,8-Diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst and base in various organic reactions, including the synthesis of cephalosporin and polyurethane.
Polymer Chemistry: It is used as a curing agent for epoxy resins and polyurethane.
Medicinal Chemistry: It is involved in the synthesis of pharmaceutical compounds and intermediates.
Material Science: It is used in the separation of fullerenes and in the preparation of high-performance anion exchange membranes.
Comparison with Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene can be compared with other similar compounds such as:
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic amidine base used in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic amine used as a catalyst and ligand.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A bicyclic amidine with similar catalytic properties.
The uniqueness of this compound lies in its strong basicity, non-nucleophilic nature, and versatility in various chemical reactions.
Properties
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHTUMJGOHRCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049424 | |
| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Light yellow liquid with unpleasant odor; [MSDSonline] | |
| Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6674-22-2 | |
| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diazabicyclo[5.4.0]undec-7-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DIAZABICYCLO(5.4.0)UNDEC-7-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1ILJ6IBUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)





![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
